2-Chloro-4-methylpyrimidin-5-amine

Description

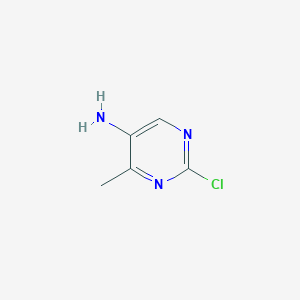

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-4-methylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-4(7)2-8-5(6)9-3/h2H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAKVHVZRSQZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80311545 | |

| Record name | 2-chloro-4-methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20090-69-1 | |

| Record name | 20090-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-4-methylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-methylpyrimidin-5-amine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylpyrimidin-5-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the reactive chlorine atom and the amino group on the pyrimidine ring, make it a versatile building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on its role in the development of kinase inhibitors for therapeutic use.

Chemical Structure and Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₅H₆ClN₃. The core of the molecule is a pyrimidine ring, which is a diazine containing two nitrogen atoms at positions 1 and 3. The ring is substituted with a chlorine atom at position 2, a methyl group at position 4, and an amine group at position 5.

Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₅H₆ClN₃ | --INVALID-LINK-- |

| Molecular Weight | 143.57 g/mol | --INVALID-LINK-- |

| CAS Number | 20090-69-1 | --INVALID-LINK-- |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in water | [1] |

| logP (computed) | 0.9 | --INVALID-LINK-- |

| pKa (predicted) | Not available |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton on the pyrimidine ring, a singlet for the methyl protons, and a broad singlet for the amine protons. The chemical shifts would be influenced by the positions of the substituents on the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the five carbon atoms in the molecule. The carbons attached to the chlorine and nitrogen atoms would exhibit characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic groups, C=N and C=C stretching vibrations of the pyrimidine ring, and a C-Cl stretching vibration.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (143.57 g/mol ). The fragmentation pattern would likely involve the loss of the chlorine atom, the methyl group, or other small fragments. The presence of the chlorine atom would result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general synthetic strategies for substituted pyrimidines can be applied. A plausible synthetic route could involve the chlorination of a corresponding hydroxypyrimidine precursor or the amination of a dichloropyrimidine derivative.

General Synthetic Approach

A potential synthetic workflow for this compound is outlined below. This is a generalized representation and specific reaction conditions would need to be optimized.

Caption: Generalized synthetic workflow for this compound.

Reactivity

The reactivity of this compound is primarily dictated by the chloro and amino substituents on the electron-deficient pyrimidine ring.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is susceptible to displacement by various nucleophiles. This reaction is fundamental to its use as a synthetic intermediate, allowing for the introduction of diverse functional groups at this position. The rate and regioselectivity of the substitution are influenced by the nature of the nucleophile and the reaction conditions.

-

Reactions of the Amino Group: The amino group at the 5-position can undergo typical reactions of primary amines, such as acylation, alkylation, and formation of Schiff bases. These reactions can be used to further functionalize the molecule.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy. Pyrimidine-based compounds are known to be effective scaffolds for targeting the ATP-binding site of various kinases.

Role in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in the development of cancer. Small molecule inhibitors that target specific kinases have emerged as a major class of anti-cancer drugs. The pyrimidine core of this compound can serve as a template for designing such inhibitors.

3.1.1. Intermediate in the Synthesis of Dasatinib

While not a direct precursor in the most common synthetic routes, structurally similar aminopyrimidines are key intermediates in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The synthesis of Dasatinib involves the coupling of a substituted aminothiazole with a chloropyrimidine derivative.[2][3]

3.1.2. Precursor for EGFR and JAK Inhibitors

The pyrimidine scaffold is a common feature in many Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) inhibitors.[4][5] These kinases are key components of signaling pathways that regulate cell growth, proliferation, and survival. Mutations or overexpression of EGFR and JAKs are associated with various cancers. This compound can be used as a starting material to synthesize libraries of compounds that can be screened for their inhibitory activity against these kinases.

The general scheme for the synthesis of a kinase inhibitor using this intermediate involves the nucleophilic displacement of the chlorine atom with a suitable amine-containing fragment, which often provides a crucial interaction with the hinge region of the kinase's ATP-binding pocket.

Caption: General scheme for the synthesis of kinase inhibitors.

Signaling Pathways

Derivatives of this compound are designed to inhibit key signaling pathways involved in cancer progression. For instance, EGFR inhibitors block the downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival. Similarly, JAK inhibitors block the JAK-STAT signaling pathway, which is essential for the function of numerous cytokines and growth factors involved in inflammation and cancer.

Caption: Inhibition of EGFR and JAK signaling pathways by pyrimidine-based inhibitors.

Agrochemical Applications

In addition to its role in pharmaceuticals, this compound serves as a building block in the agrochemical industry. Its structural features can be incorporated into molecules designed as herbicides and fungicides. The pyrimidine core is present in several commercially successful agrochemicals, and the ability to easily functionalize this intermediate makes it attractive for the discovery of new active ingredients with enhanced bioactivity.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

| Hazard Statement | GHS Classification |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Conclusion

This compound is a key synthetic intermediate with significant potential in both the pharmaceutical and agrochemical industries. Its versatile reactivity allows for the synthesis of a diverse range of compounds, most notably kinase inhibitors for cancer therapy. While detailed experimental data for this specific compound is limited in publicly accessible literature, its structural similarity to other well-studied pyrimidines provides a strong basis for its utility in drug discovery and development. Further research into the synthesis and biological evaluation of derivatives of this compound is likely to yield novel therapeutic agents and agrochemicals.

References

- 1. 2 CHLORO 4 METHYLPYRIMIDIN 5 AMINE Manufacturer in Mumbai,Supplier,Exporter [vcarechemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. vixra.org [vixra.org]

- 4. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C5H6ClN3 | CID 316282 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-4-methylpyrimidin-5-amine (CAS 20090-69-1): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methylpyrimidin-5-amine, with the CAS number 20090-69-1, is a pivotal heterocyclic intermediate in the fields of medicinal chemistry and agrochemical synthesis. Its unique structural features, particularly the reactive chlorine atom and the strategically positioned amino and methyl groups on the pyrimidine core, make it a versatile scaffold for the development of potent and selective kinase inhibitors and other biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most importantly, its application in the design and discovery of novel therapeutics, with a focus on kinase inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows are presented to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a solid compound at room temperature with the molecular formula C₅H₆ClN₃ and a molecular weight of 143.57 g/mol .[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 20090-69-1 | [1] |

| Molecular Formula | C₅H₆ClN₃ | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1=C(N)C=NC(=N1)Cl | [1] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C |

Synthesis

The synthesis of this compound is a critical process for its availability in research and industrial settings. A common laboratory-scale synthesis involves the following conceptual steps:

-

Step 1: Nitration. A suitable pyrimidine precursor is nitrated to introduce a nitro group at the 5-position.

-

Step 2: Chlorination. The hydroxyl groups on the pyrimidine ring are replaced with chlorine atoms using a chlorinating agent like phosphorus oxychloride.

-

Step 3: Reduction. The nitro group is subsequently reduced to an amino group to yield the final product.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary application of this compound in drug discovery lies in its use as a versatile starting material for the synthesis of kinase inhibitors.[2] Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core of this compound serves as an excellent scaffold that can mimic the adenine ring of ATP, the natural substrate for kinases, thus enabling competitive inhibition.

The reactive chlorine atom at the 2-position is readily displaced by various nucleophiles, such as amines, allowing for the introduction of diverse side chains that can be tailored to target the specific binding pockets of different kinases, thereby achieving potency and selectivity.

Targeting Key Oncogenic Kinases

Derivatives of this compound have shown promise in inhibiting several important oncogenic kinases, including:

-

Src and Abl Kinases: These non-receptor tyrosine kinases are implicated in various cancers, most notably Chronic Myeloid Leukemia (CML). The development of dual Src/Abl inhibitors has been a significant advancement in cancer therapy.

-

Polo-Like Kinase 4 (PLK4): This serine/threonine kinase is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Inhibitors of PLK4 are being investigated as potential anti-cancer agents.

Biological Activity of Derivatives

The biological activity of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. While specific IC50 values for a wide range of derivatives of this compound are proprietary and not always publicly available, the literature on related pyrimidine-based kinase inhibitors demonstrates the potential to achieve high potency. For instance, various pyrimidine derivatives have been reported with IC50 values in the nanomolar range against different kinase targets.

Table 2: Representative Biological Activities of Pyrimidine-Based Kinase Inhibitors

| Target Kinase | Compound Type | IC50 (nM) | Reference |

| Src | Pyrimidine Derivative | <10 | |

| Abl | Pyrimidine Derivative | <10 | |

| PLK4 | Pyrimidine Derivative | 1 - 50 | |

| EGFR | Pyrimidine Derivative | 10 - 100 | |

| ALK | Pyrimidine Derivative | 10 - 100 |

Note: This table presents a conceptual representation of achievable potencies based on publicly available data for various pyrimidine-based kinase inhibitors and does not represent specific data for derivatives of CAS 20090-69-1 unless explicitly stated.

Experimental Protocols for Derivative Synthesis

The versatility of this compound as a synthetic intermediate is demonstrated by its reactivity in various cross-coupling and nucleophilic substitution reactions.

General Protocol for N-Arylation via Buchwald-Hartwig Amination

This reaction is a powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of various aryl and heteroaryl groups at the 5-amino position.

Conceptual Workflow:

Caption: Conceptual workflow for Buchwald-Hartwig amination.

General Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, enabling the introduction of aryl or vinyl substituents at the 2-position of the pyrimidine ring.

Conceptual Workflow:

Caption: Conceptual workflow for Suzuki-Miyaura cross-coupling.

Signaling Pathways of Target Kinases

Understanding the signaling pathways in which the target kinases operate is crucial for rational drug design and for elucidating the mechanism of action of the developed inhibitors.

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a central role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[3]

Caption: Simplified Src kinase signaling pathway.

Abl Kinase Signaling Pathway

Abl is another non-receptor tyrosine kinase that is involved in cell differentiation, cell division, cell adhesion, and stress response.[4][5] The fusion protein BCR-Abl, resulting from a chromosomal translocation, is constitutively active and is the primary cause of CML.[6]

References

- 1. This compound | C5H6ClN3 | CID 316282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to 2-Chloro-4-methylpyrimidin-5-amine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methylpyrimidin-5-amine is a key heterocyclic building block with significant applications in the pharmaceutical and agrochemical industries. Its unique structural features make it a valuable intermediate in the synthesis of complex molecules, most notably as a scaffold for potent kinase inhibitors in cancer therapy. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its role in the development of targeted therapeutics, including its relevance to Src/Abl kinase signaling pathways.

Physicochemical Properties

This compound, with the CAS number 20090-69-1, is a substituted pyrimidine derivative.[1] Its fundamental properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₆ClN₃ | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | 138-142 °C | - |

| Boiling Point | 309.4 °C at 760 mmHg (Predicted) | - |

| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide. Limited solubility in water. | - |

| Density | 1.4 g/cm³ (Predicted) | - |

Table 2: Chemical and Spectroscopic Identifiers

| Identifier | Value | Source |

| CAS Number | 20090-69-1 | [1] |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C5H6ClN3/c1-3-4(7)2-8-5(6)9-3/h2H,7H2,1H3 | [1] |

| SMILES | CC1=C(N)C=NC(=N1)Cl | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A likely precursor for the synthesis is a 2,4-dihydroxy-4-methyl-5-nitropyrimidine, which can be synthesized from ethyl acetoacetate and urea followed by nitration. Subsequent chlorination and reduction of the nitro group would yield the target compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR (400 MHz, DMSO-d6): δ (ppm) ~7.9 (s, 1H, pyrimidine-H), ~5.5 (s, 2H, -NH₂), ~2.3 (s, 3H, -CH₃). The exact chemical shifts may vary depending on solvent and concentration.

-

13C NMR (100 MHz, DMSO-d6): δ (ppm) ~160 (C-Cl), ~158 (C-NH₂), ~145 (C-CH₃), ~120 (CH), ~20 (CH₃). Assignments are predictive.

Infrared (IR) Spectroscopy:

-

Sample Preparation: KBr pellet or as a thin film.

-

Expected Absorptions (cm-1): 3400-3200 (N-H stretching of the primary amine), 3100-3000 (aromatic C-H stretching), 1650-1600 (C=N and C=C stretching of the pyrimidine ring), 1300-1000 (C-N stretching), 800-600 (C-Cl stretching).

Mass Spectrometry (MS):

-

Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI).

-

Expected m/z: 143.02 [M]⁺, 144.03 [M+H]⁺. The isotopic pattern of chlorine (35Cl:37Cl ≈ 3:1) should be observable in the molecular ion peak.

Role in Drug Discovery: A Scaffold for Kinase Inhibitors

This compound is a crucial intermediate in the synthesis of a class of potent kinase inhibitors.[2] The pyrimidine core serves as a versatile scaffold that can be functionalized to target the ATP-binding site of various kinases, which are often dysregulated in cancer.

Application in Src/Abl Kinase Inhibitor Synthesis

Derivatives of this compound have been utilized in the development of dual Src/Abl kinase inhibitors. These inhibitors are significant in treating chronic myeloid leukemia (CML), where the Bcr-Abl fusion protein is a key oncogenic driver. The general synthetic strategy involves the nucleophilic substitution of the chlorine atom at the C2 position with a suitable amine-containing fragment, which often provides additional binding interactions within the kinase domain.

Caption: Synthetic approach to kinase inhibitors from the core scaffold.

Src/Abl Signaling Pathway and Inhibition

Src and Abl are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and migration.[3][4][5][6] In CML, the Bcr-Abl fusion protein leads to constitutive kinase activity, driving uncontrolled cell growth. Inhibitors designed from the this compound scaffold can bind to the ATP-binding site of these kinases, preventing the phosphorylation of downstream substrates and thereby blocking the oncogenic signaling cascade.

References

- 1. This compound | C5H6ClN3 | CID 316282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-4-methylpyrimidin-5-amine

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Chloro-4-methylpyrimidin-5-amine, a pivotal intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties and Identifiers

This compound is a substituted pyrimidine with significant applications in synthetic chemistry. Its key properties and identifiers are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₅H₆ClN₃ | [1][2][3] |

| Molecular Weight | 143.57 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 20090-69-1 | [1][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Melting Point | 93.5 °C | [3] |

| Boiling Point | 309.4 °C at 760 mmHg | [3] |

| Synonyms | 5-Amino-2-chloro-4-methylpyrimidine | [3] |

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of a variety of bioactive molecules. It is particularly valued as a key intermediate in the production of kinase inhibitors for cancer therapy[5]. Its chemical structure allows for versatile functionalization, making it an important component in the development of novel therapeutic agents and agrochemicals such as herbicides and fungicides[5].

Illustrative Synthetic Protocol: Reduction of a Nitro-Precursor

Synthesis of 2-Chloro-6-methylpyrimidin-4-amine [6]

-

Preparation of the Reaction Mixture: A solution of 2-chloro-4-methyl-6-nitropyrimidine (5 g, 15.77 mmol) in dichloromethane (50 ml) is prepared.

-

Reduction Step: The prepared solution is added slowly to a mixture of iron powder (10 g, 178 mmol) and hydrochloric acid.

-

Reaction Conditions: The resulting solution is stirred vigorously at room temperature for 6 hours.

-

Work-up and Isolation: Following the reaction, the solution is filtered to remove the iron catalyst. The organic phase is then separated and evaporated under reduced pressure using a rotary evaporator to yield the title compound.

-

Crystallization: For purification, block-like colorless crystals can be obtained through the slow evaporation of a solution of the compound (0.5 g, 3.5 mmol) in ethanol (25 ml) at room temperature over approximately 7 days.

Conceptual Workflow in Drug Discovery

The role of this compound as a key intermediate in drug discovery, particularly in the synthesis of kinase inhibitors, can be visualized as a multi-step process from initial building block to a potential drug candidate.

Caption: Workflow of this compound in drug discovery.

References

- 1. This compound | C5H6ClN3 | CID 316282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2 CHLORO 4 METHYLPYRIMIDIN 5 AMINE Manufacturer in Mumbai,Supplier,Exporter [vcarechemicals.com]

- 5. This compound [myskinrecipes.com]

- 6. 2-Chloro-6-methylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-methylpyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 2-Chloro-4-methylpyrimidin-5-amine (CAS No: 20090-69-1), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The following sections detail the known hazards, exposure controls, and emergency procedures to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₅H₆ClN₃ |

| Molecular Weight | 143.57 g/mol |

| Appearance | Not specified, likely a solid |

| CAS Number | 20090-69-1 |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.[1]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Signal Word: Warning

Experimental Protocols for Hazard Assessment

While specific experimental data such as LD50 values for this compound are not publicly available, the GHS classifications are based on standardized toxicological studies. The methodologies for determining these classifications are outlined by organizations such as the Organisation for Economic Co-operation and Development (OECD).

Hypothetical Experimental Protocol for Acute Oral Toxicity (OECD Test Guideline 423):

This is a generalized protocol that would be used to determine if a substance is "Harmful if swallowed" (Acute Toxicity Category 4).

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Typically, female rats are used.

-

Procedure:

-

A stepwise procedure is used with a limited number of animals at each step.

-

The substance is administered orally by gavage at a starting dose (e.g., 300 mg/kg body weight).

-

Animals are observed for signs of toxicity and mortality for at least 14 days.

-

-

Endpoint: The classification is determined by the dose at which mortality or significant toxic effects are observed. For Category 4, this typically falls within the range of 300 to 2000 mg/kg.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

4.1. Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

4.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with a particulate filter.

4.3. Hygiene Measures:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash it before reuse.

4.4. Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

A clear and logical workflow is critical in the event of an emergency involving this compound.

Caption: Emergency first aid procedures for exposure to this compound.

Logical Relationship of Hazards and Precautions

The following diagram illustrates the logical connection between the identified hazards of this compound and the necessary preventative measures.

Caption: Relationship between hazards and corresponding handling precautions.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

This compound is a valuable research chemical with defined hazards that require careful management. By understanding its toxicological profile and implementing the handling precautions outlined in this guide, researchers can work safely with this compound. Always consult the most up-to-date Safety Data Sheet from your supplier before use.

References

The Versatile Pyrimidine Scaffold: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, underpinning a vast array of biologically active molecules. Its presence in the nucleobases of DNA and RNA highlights its intrinsic importance in biological systems.[1] This has spurred extensive research into substituted pyrimidines, revealing a remarkable diversity of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2][3][4] This in-depth technical guide provides a comprehensive overview of the biological activities of substituted pyrimidines, complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Diverse Biological Activities of Substituted Pyrimidines

Substituted pyrimidines have been extensively investigated and have shown significant potential in several therapeutic areas.

Anticancer Activity

A significant area of research has focused on the anticancer properties of pyrimidine derivatives.[5] These compounds have demonstrated cytotoxicity against a variety of cancer cell lines.[5][6] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[7]

Antimicrobial Activity

The emergence of drug-resistant microbial strains has necessitated the search for novel antimicrobial agents. Substituted pyrimidines have shown promise as both antibacterial and antifungal agents.[1][8] Their activity is often attributed to the inhibition of essential microbial enzymes or interference with microbial growth processes.[1]

Antiviral Activity

Pyrimidine analogues have long been a cornerstone of antiviral therapy.[3] Substituted pyrimidines have been evaluated for their activity against a range of viruses, with some demonstrating potent inhibition of viral replication.[2][9] The mechanisms can include the inhibition of viral enzymes or interference with the viral life cycle.[9]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Several substituted pyrimidine derivatives have been reported to possess significant anti-inflammatory properties.[4] Their mechanism of action often involves the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes.[4]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various substituted pyrimidines as reported in the literature.

Table 1: Anticancer Activity of Substituted Pyrimidines (IC50 values in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 2-anilino-4-(thiazol-5-yl)-pyrimidine derivative | HCT-116 | 0.09 | [8] |

| 4,6-substituted pyrimidine derivative | LoVo | 1.54 | |

| 4,6-substituted pyrimidine derivative | LoVo/DX | 2.18 | [5] |

| 4,6-substituted pyrimidine derivative | MCF-7 | 3.21 | [5] |

| Thiazolo[4,5-d]pyrimidine derivative | C32 | 24.4 | [10] |

| Thiazolo[4,5-d]pyrimidine derivative | A375 | 26.1 | [10] |

| Pyrimido[4,5-d]pyrimidine (Compound 7f) | A549 | >100 | |

| Pyrimido[4,5-d]pyrimidine (Compound 7a) | HeLa | >100 | [9] |

Table 2: Antimicrobial Activity of Substituted Pyrimidines (MIC values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| m-Bromo substituted amino-pyrimidine | E. coli | - (Potent) | [1] |

| 2,4-dichloro substituted amino-pyrimidine | E. coli | - (Improved) | [1] |

| p-chloro substituted amino-pyrimidine | E. coli | - (Improved) | [1] |

| Phenothiazinyl pyrimidine (p-fluoro) | B. subtilis | - (Good) | [8] |

| Phenothiazinyl pyrimidine (p-fluoro) | E. faecium | - (Good) | [8] |

Table 3: Antiviral Activity of Substituted Pyrimidines (EC50 and CC50 values in µM)

| Compound/Derivative | Virus | EC50 (µM) | CC50 (µM) | Reference |

| Pyrimido[4,5-d]pyrimidine (Compound 7f) | HCoV-229E | 19 | >100 | [9] |

| Pyrimido[4,5-d]pyrimidine (Compound 7a) | HCoV-229E | 32 | >100 | [9] |

| Pyrimido[4,5-d]pyrimidine (Compound 7b) | HCoV-229E | 28 | >100 | [9] |

| Pyrimido[4,5-d]pyrimidine (Compound 7f) | HCoV-OC43 | 21 | >100 | [9] |

| Pyrimido[4,5-d]pyrimidine (Compound 7a) | HCoV-OC43 | 35 | >100 | [9] |

| Pyrimido[4,5-d]pyrimidine (Compound 7b) | HCoV-OC43 | 29 | >100 | [9] |

| Gemcitabine derivative (3b) | Influenza A (H1N1) | 1.4 | 10.2 | [5] |

| Gemcitabine derivative (3c) | Influenza A (H1N1) | 4.9 | 249.9 | [5] |

Table 4: Anti-inflammatory Activity of Substituted Pyrimidines (IC50 values in µM)

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Morpholinopyrimidine (V4) | NO Production | - (Active) | [4] |

| Morpholinopyrimidine (V8) | NO Production | - (Active) | [4] |

| Thieno[2,3-d]pyrimidine (4c) | PGE2 Reduction | - (Potent) | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the biological activities of substituted pyrimidines.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Substituted pyrimidine compounds

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the substituted pyrimidine compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Substituted pyrimidine compounds

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

Procedure:

-

Compound Preparation: Prepare a stock solution of each substituted pyrimidine compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compounds in the appropriate broth.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

Materials:

-

Substituted pyrimidine compounds

-

Host cell line (e.g., Vero, MDCK)

-

Virus stock

-

96-well plates

-

Cell culture medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells into a 96-well plate and incubate until a confluent monolayer is formed.

-

Compound and Virus Addition: Add serial dilutions of the substituted pyrimidine compounds to the wells. Subsequently, infect the cells with a known titer of the virus.

-

Controls: Include a cell control (cells only), a virus control (cells and virus, no compound), and a compound toxicity control (cells and compound, no virus).

-

Incubation: Incubate the plates at the optimal temperature and CO₂ concentration for the specific virus and cell line until CPE is complete in the virus control wells (typically 2-5 days).

-

Staining: Discard the medium, wash the cells with PBS, and stain the remaining viable cells with crystal violet solution.

-

Visualization and Quantification: After washing and drying, the amount of stain retained is proportional to the number of viable cells. The EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits CPE by 50%. The CC₅₀ (50% cytotoxic concentration) is determined in parallel on uninfected cells.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

PI3K/Akt/mTOR Signaling Pathway

Many substituted pyrimidines exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation.

Caption: PI3K/Akt/mTOR pathway and the inhibitory action of substituted pyrimidines.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening substituted pyrimidines for anticancer activity.

Caption: A generalized workflow for the screening of anticancer pyrimidine derivatives.

Logical Relationship of Biological Activities

This diagram shows the logical relationship between the chemical structure of substituted pyrimidines and their diverse biological effects.

Caption: The central role of the substituted pyrimidine core in diverse biological activities.

Conclusion

Substituted pyrimidines represent a privileged scaffold in drug discovery, demonstrating a remarkable breadth of biological activities. The data and protocols presented in this guide offer a valuable resource for researchers in the field. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and more effective pyrimidine-based therapeutics for a wide range of diseases. The continued investigation into this versatile chemical entity holds significant promise for the future of medicine.

References

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Literature review of 2-Chloro-4-methylpyrimidin-5-amine research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylpyrimidin-5-amine is a substituted pyrimidine that serves as a versatile and crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including a reactive chlorine atom and a nucleophilic amino group, make it an attractive starting material for the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive review of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of kinase inhibitors for cancer therapy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 20090-69-1 | [1] |

| Molecular Formula | C₅H₆ClN₃ | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1=NC(=NC=C1N)Cl | [1] |

| InChI Key | RZAKVHVZRSQZEQ-UHFFFAOYSA-N | [1] |

| Appearance | Light yellow solid | [2] |

| Storage Conditions | 2-8°C, in dark place under inert atmosphere |

Synthesis of this compound

A common and well-documented method for the synthesis of this compound involves the reduction of a nitropyrimidine precursor.

Experimental Protocol: Synthesis from 2,4-dichloro-6-methyl-5-nitropyrimidine[2]

Reaction Scheme:

Synthesis of this compound

Materials:

-

2,4-dichloro-6-methyl-5-nitropyrimidine (10 g, 48.1 mmol)

-

Zinc powder (31.4 g, 481 mmol)

-

Ammonium chloride (25.7 g, 481 mmol)

-

Methanol (100 mL)

-

Dichloromethane

-

Silica gel for column chromatography

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

To a stirred solution of 2,4-dichloro-6-methyl-5-nitropyrimidine (10 g, 48.1 mmol) and ammonium chloride (25.7 g, 481 mmol) in methanol (100 mL) under a nitrogen atmosphere, add zinc powder (31.4 g, 481 mmol) in portions.

-

Heat the reaction mixture to 70°C and stir for 50 hours.

-

After completion of the reaction (monitored by TLC), filter the mixture and concentrate the filtrate under vacuum.

-

Purify the residue by silica gel column chromatography using a mobile phase of dichloromethane/methanol (30:1).

-

Combine the fractions containing the desired product (TLC monitoring with ethyl acetate/petroleum ether, 1:1, Rf=0.6) and concentrate to yield this compound (2 g, 13.93 mmol, 29.0% yield) as a light yellow solid.

Characterization Data:

| Data Type | Results |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (s, 1H), 3.66 (s, 2H), 2.88 (s, 3H) |

| ESI-MS | m/z: 144.2 ([M+H]⁺) |

Chemical Reactivity and Applications

This compound is a valuable intermediate due to its reactive sites that allow for further functionalization. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the amino group at the 5-position can undergo various reactions such as acylation.

Key Application: Intermediate in Kinase Inhibitor Synthesis

This pyrimidine derivative is a key building block for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics.[3] Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in cancer development and progression. By serving as a scaffold, this compound allows for the introduction of various substituents to optimize the potency, selectivity, and pharmacokinetic properties of the final drug candidate.

Experimental Protocol: Synthesis of N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide

A documented reaction of this compound is its acylation with acetic anhydride, as described in patent WO2017137334A1. This reaction demonstrates the reactivity of the 5-amino group and provides an intermediate that can be further elaborated in multi-step syntheses.

Reaction Scheme:

Acylation of this compound

Materials:

-

This compound (2 g, 14.706 mmol)

-

Acetic anhydride (2.96 mL, 29.412 mmol)

-

Triethylamine (6.15 mL, 44.118 mmol)

-

Dichloromethane (DCM) (50 mL)

-

Ethyl acetate (EtOAc)

-

n-hexane

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (2 g, 14.706 mmol) in DCM (50 mL), add acetic anhydride (2.96 mL, 29.412 mmol) followed by triethylamine (6.15 mL, 44.118 mmol).

-

Stir the reaction mixture at 25°C for 16 hours.

-

Upon completion of the reaction, evaporate the solvent.

-

Purify the crude product by chromatography over silica gel using a mobile phase of 23-26% EtOAc/n-hexane to afford N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide as an off-white solid.

Role in Drug Discovery: A Logical Workflow

Drug Discovery Workflow

Conclusion

This compound is a high-value chemical intermediate with significant applications in medicinal chemistry and agrochemical research.[3] Its straightforward synthesis and versatile reactivity provide a robust platform for the generation of diverse chemical libraries. The primary utility of this compound lies in its role as a scaffold for the development of potent and selective kinase inhibitors, a critical area in the pursuit of targeted therapies for cancer and other diseases. The experimental protocols and logical workflows detailed in this guide offer a solid foundation for researchers and drug development professionals to leverage the potential of this compound in their scientific endeavors. Further exploration of patent literature and dedicated research programs are likely to uncover a broader spectrum of biological activities and applications for derivatives of this promising heterocyclic compound.

References

An In-depth Technical Guide to 2-Chloro-4-methylpyrimidin-5-amine: A Key Building Block in Medicinal Chemistry

Introduction

2-Chloro-4-methylpyrimidin-5-amine is a heterocyclic aromatic amine of significant interest to researchers, scientists, and drug development professionals. Its unique chemical structure, featuring a pyrimidine core substituted with a chloro, a methyl, and an amino group, makes it a versatile building block in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors for therapeutic use.

Chemical Identity and Properties

The fundamental characteristics of this compound are summarized in the table below, providing essential information for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₅H₆ClN₃ | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| CAS Number | 20090-69-1 | [1][2] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | General chemical knowledge |

Synthesis of this compound

A representative synthetic workflow is depicted below:

Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is dominated by the presence of the chloro substituent at the 2-position of the electron-deficient pyrimidine ring. This chlorine atom is a good leaving group and is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.

The logical relationship for its application in kinase inhibitor synthesis is outlined below:

This compound serves as a crucial scaffold for the synthesis of potent kinase inhibitors, which are a major class of targeted cancer therapeutics.[3] Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By acting as a core structure, this compound allows for the introduction of various substituents that can be tailored to bind to the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting cancer cell proliferation.

A notable example, although using a closely related analogue, is in the synthesis of BMS-354825 (Dasatinib), a dual Src/Abl kinase inhibitor.[4] The pyrimidine core is a key feature for interaction with the kinase active site.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a general procedure for the nucleophilic substitution reaction, a key step in its utilization, is provided below based on reactions with analogous chloropyrimidines.

General Protocol for Nucleophilic Aromatic Substitution:

-

Reaction Setup: To a solution of this compound (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP) is added the desired nucleophile (1-1.5 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate, 2-3 equivalents).

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the reactivity of the nucleophile. The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired product.

Signaling Pathways

As a building block for kinase inhibitors, derivatives of this compound are designed to modulate various signaling pathways implicated in cancer and other diseases. The specific pathway targeted depends on the final structure of the inhibitor. For instance, inhibitors derived from this scaffold could target pathways regulated by kinases such as Src, Abl, EGFR, and ALK.[2][3]

Below is a simplified, representative diagram of a generic kinase signaling pathway that could be targeted by inhibitors derived from this compound.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant applications in medicinal chemistry and drug discovery. Its key structural features, particularly the reactive chloro substituent, allow for its use as a central scaffold in the synthesis of a diverse range of compounds, most notably kinase inhibitors. This guide has provided a technical overview of its properties, synthesis, reactivity, and applications, highlighting its importance for researchers and scientists in the field of drug development. Further research into the synthesis and applications of this compound is likely to yield novel therapeutic agents with improved efficacy and selectivity.

References

- 1. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Navigating the Chemistry of Aminochloromethylpyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Amino-2-chloro-4-methylpyrimidine, its common synonyms, and key isomers. Due to the critical importance of precise nomenclature in chemical synthesis and drug development, this guide will clarify the distinctions between these closely related compounds and present available data on their properties, synthesis, and applications.

Deciphering the Nomenclature: Isomers and Synonyms

The name "5-Amino-2-chloro-4-methylpyrimidine" most directly corresponds to the IUPAC name 2-chloro-4-methylpyrimidin-5-amine . However, the landscape of commercially available and referenced aminopyrimidines includes several structural isomers where the positions of the amino, chloro, and methyl groups on the pyrimidine ring differ. Understanding these distinctions is paramount to successful research and development.

The primary isomers and their common synonyms are outlined below:

| IUPAC Name | Common Synonyms | CAS Number |

| This compound | 5-Amino-2-chloro-4-methylpyrimidine | 20090-69-1[1] |

| 2-chloro-5-methylpyrimidin-4-amine | 4-Amino-2-chloro-5-methylpyrimidine | 14394-70-8 |

| 4-chloro-5-methylpyrimidin-2-amine | 2-Amino-4-chloro-5-methylpyrimidine | 20090-58-8 |

| 4-chloro-6-methylpyrimidin-2-amine | 2-Amino-4-chloro-6-methylpyrimidine | 5600-21-5 |

Physicochemical Properties

A summary of the key physical and chemical properties for these isomers is presented in the table below, allowing for easy comparison.

| Property | This compound | 2-chloro-5-methylpyrimidin-4-amine | 4-chloro-5-methylpyrimidin-2-amine | 4-chloro-6-methylpyrimidin-2-amine |

| Molecular Formula | C₅H₆ClN₃[1] | C₅H₆ClN₃ | C₅H₆ClN₃ | C₅H₆ClN₃ |

| Molecular Weight | 143.57 g/mol [1] | 143.57 g/mol | 143.57 g/mol | 143.57 g/mol |

| Appearance | White to off-white crystalline powder | Off-white crystals | - | Solid |

| Melting Point | - | - | - | 183-186 °C |

| Solubility | Sparingly soluble in water | - | - | Insoluble in water |

Synthesis and Reactivity

These halogenated aminopyrimidines are valuable intermediates in organic synthesis, primarily for the development of pharmaceuticals and agrochemicals.[2] The chloro-substituent makes the pyrimidine ring susceptible to nucleophilic substitution, a common strategy for introducing further functional groups.

Representative Experimental Protocol: Synthesis of a Related Isomer

The following is a detailed protocol for the synthesis of a closely related isomer, 2-Amino-4-chloro-6-methylpyrimidine , which illustrates a common synthetic strategy in this chemical class.

Reaction: Conversion of 2-amino-4-hydroxy-6-methylpyrimidine to 2-amino-4-chloro-6-methylpyrimidine.

Materials:

-

2-amino-4-hydroxy-6-methylpyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Ice water

-

25% Ammonia solution

-

50% Ethanol

Procedure:

-

Combine 6 g of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus oxychloride in a reaction flask.

-

Reflux the mixture until it becomes homogeneous.

-

After the reaction is complete, remove the excess phosphorus oxychloride under vacuum.

-

Cool the reaction mixture and carefully add the residue to ice water.

-

Adjust the pH of the resulting suspension to 8 using a 25% ammonia solution.

-

Filter the precipitate and wash it thoroughly with water.

-

Recrystallize the crude product from 50% ethanol.

-

Dry the purified product to a constant weight.

This procedure yields the target product, 2-amino-4-chloro-6-methylpyrimidine.

Applications in Drug Discovery and Agrochemicals

Aminochloromethylpyrimidines are key building blocks in the synthesis of more complex molecules with biological activity. Their utility stems from the ability to selectively modify the pyrimidine core.

-

Kinase Inhibitors: These compounds are particularly valuable in the development of kinase inhibitors for cancer therapy.[2] The pyrimidine scaffold can mimic the purine core of ATP, allowing for competitive binding to the kinase active site. The amino and chloro groups provide handles for synthetic elaboration to enhance potency and selectivity.

-

Agrochemicals: In the agrochemical industry, these intermediates contribute to the creation of herbicides and fungicides. The specific substitutions on the pyrimidine ring can be tailored to enhance the bioactivity against target organisms.[2]

Visualizing Synthetic Pathways

The following diagrams illustrate logical workflows and relationships relevant to the synthesis and application of these compounds.

References

Stability and Storage of 2-Chloro-4-methylpyrimidin-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-4-methylpyrimidin-5-amine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific public stability data for this compound, this guide focuses on established principles for analogous heterocyclic amines and outlines best-practice experimental protocols for a robust stability assessment.

Physicochemical Properties and Recommended Storage

Proper storage and handling are paramount to maintaining the integrity and purity of this compound. The following table summarizes its key physicochemical properties and recommended long-term storage conditions based on available safety data sheets and supplier information.

| Property | Value |

| Molecular Formula | C₅H₆ClN₃ |

| Molecular Weight | 143.57 g/mol [1] |

| Appearance | Solid |

| Recommended Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. Some suppliers recommend refrigeration at 2-8°C.[2] |

| Incompatibilities | Strong oxidizing agents. |

| Handling Precautions | Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Use in a well-ventilated area with appropriate personal protective equipment.[1] |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented in publicly available literature, the chemical structure suggests potential vulnerabilities to hydrolytic, oxidative, and photolytic degradation, which are common for pyrimidine derivatives.

The pyrimidine ring, in general, can be catabolized through both reductive and oxidative pathways.[3] Reductive pathways often involve the breakdown of the pyrimidine base into more soluble products like β-alanine and β-aminoisobutyrate.[4][5] The chloro-substituent and the amino group on the pyrimidine ring of the target molecule are key functional groups that may be susceptible to degradation under stress conditions.

A logical workflow for investigating these potential degradation pathways is outlined below.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should be conducted following the International Council for Harmonisation (ICH) guidelines. This involves long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish the intrinsic stability of the molecule.

General Experimental Workflow

The following diagram illustrates a general workflow for conducting a stability study.

Forced Degradation Studies Protocol

Forced degradation studies are essential for developing and validating a stability-indicating analytical method. The following table outlines a general protocol for subjecting this compound to various stress conditions. The conditions should be adjusted to achieve a target degradation of 5-20%.

| Stress Condition | Suggested Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M to 1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize the sample before analysis. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M to 1 M NaOH. Incubate at room temperature for a defined period. Neutralize the sample before analysis. |

| Oxidative Degradation | Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%). Incubate at room temperature for a defined period. |

| Thermal Degradation | Expose the solid compound to dry heat (e.g., 60-80°C) for a defined period. |

| Photostability | Expose the solid compound or a solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). |

Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating the parent compound from its degradation products. A general starting point for method development for a pyrimidine derivative is a reversed-phase HPLC method.

| Parameter | Recommended Starting Conditions |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water or an appropriate buffer solution. |

| Mobile Phase B | Acetonitrile or Methanol. |

| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B. |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 25-30°C. |

| Detection | UV detection at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is recommended for monitoring peak purity). |

| Injection Volume | 10 µL. |

Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Data Presentation and Interpretation

The results from the stability studies should be tabulated to clearly present the percentage of the remaining parent compound and the formation of any degradation products over time under different storage conditions.

Table 1: Example of Long-Term Stability Data Presentation

| Time (Months) | Storage Condition | Assay (% of Initial) | Total Impurities (%) |

| 0 | - | 100.0 | 0.1 |

| 3 | 25°C / 60% RH | 99.8 | 0.2 |

| 6 | 25°C / 60% RH | 99.5 | 0.4 |

| 12 | 25°C / 60% RH | 99.1 | 0.8 |

Table 2: Example of Accelerated Stability Data Presentation

| Time (Months) | Storage Condition | Assay (% of Initial) | Total Impurities (%) |

| 0 | - | 100.0 | 0.1 |

| 1 | 40°C / 75% RH | 99.2 | 0.7 |

| 3 | 40°C / 75% RH | 98.5 | 1.4 |

| 6 | 40°C / 75% RH | 97.6 | 2.3 |

Conclusion

While specific, publicly available stability data for this compound is scarce, this technical guide provides a robust framework for its storage, handling, and stability assessment based on the known behavior of analogous pyrimidine derivatives and established regulatory guidelines. Researchers and drug development professionals should use the outlined protocols as a starting point to conduct thorough, in-house stability studies to ensure the quality and integrity of this important chemical intermediate throughout its lifecycle. The development and validation of a specific stability-indicating analytical method are critical first steps in this process.

References

- 1. This compound | C5H6ClN3 | CID 316282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PYRIMIDINE DEGRADATION & DISORDERS | PPTX [slideshare.net]

- 5. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

Spectroscopic and Synthetic Profile of 2-Chloro-4-methylpyrimidin-5-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the heterocyclic compound 2-Chloro-4-methylpyrimidin-5-amine (CAS No. 20090-69-1). This pyrimidine derivative is a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors.[1] Due to the limited availability of comprehensive, publicly accessible spectroscopic data for this specific molecule, this document also includes information on related isomers for comparative purposes.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₆ClN₃ | PubChem[2] |

| Molecular Weight | 143.57 g/mol | PubChem[2] |

| CAS Number | 20090-69-1 | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Explicit ¹H NMR data for this compound is not available in the searched resources.

¹³C NMR: No experimental ¹³C NMR data for this compound has been found in the public domain.

Infrared (IR) Spectroscopy

No experimental IR spectrum for this compound was found. For comparative purposes, the IR spectrum of an isomer, 2-Amino-4-chloro-6-methylpyrimidine (CAS 5600-21-5), is available and shows characteristic peaks for amino and pyrimidine ring vibrations.[3]

Mass Spectrometry (MS)

No experimental mass spectrum for this compound was found.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for this compound are not available in the reviewed literature.

Synthesis

While a specific, detailed synthesis protocol for this compound with characterization data was not found, the synthesis of related chloropyrimidines is documented. For instance, 2-chloro-4-methylpyrimidine can be synthesized from 2,4-dichloropyrimidine by reaction with a Grignard reagent in the presence of an iron catalyst.[4] Another method involves the dehydrochlorination of a pyrimidine hydrochloride precursor using phosphorus oxychloride.[4] These general methods may be adaptable for the synthesis of the title compound.

Signaling Pathways and Logical Relationships

There is no information available in the public domain regarding the involvement of this compound in specific biological signaling pathways. Its utility is primarily described as a synthetic intermediate for creating a diverse range of bioactive molecules.[1]

Due to the absence of information on signaling pathways or complex experimental workflows, no visualizations using Graphviz are applicable at this time.

Conclusion

This technical guide consolidates the currently available, albeit limited, spectroscopic and synthetic information for this compound. The scarcity of comprehensive public data highlights an opportunity for further research to fully characterize this important synthetic intermediate. The data for related isomers is provided to offer a comparative context for researchers working with similar pyrimidine scaffolds.

References

Methodological & Application

Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloro-4-methylpyrimidin-5-amine, a key intermediate in the development of various pharmaceutical compounds. The described synthetic pathway is a plausible multi-step route, commencing from commercially available precursors.

I. Overview of the Synthetic Strategy

The synthesis of this compound is proposed via a three-step sequence. The overall strategy involves the initial preparation of the pyrimidine core, followed by functionalization at the 5-position through nitration, and concluding with the reduction of the nitro group to the target amine.

Application Notes and Protocols: 2-Chloro-4-methylpyrimidin-5-amine as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methylpyrimidin-5-amine is a versatile heterocyclic building block crucial in the fields of medicinal chemistry and agrochemical synthesis. Its unique structure, featuring a reactive chlorine atom and an adjacent amino group on a pyrimidine core, allows for diverse functionalization. This document provides an overview of its applications, particularly in the synthesis of kinase inhibitors for targeted cancer therapy, and detailed protocols for its use as a synthetic intermediate.

Introduction

This compound (CAS No. 20090-69-1) is a key intermediate valued for its role in constructing more complex molecular architectures.[1] Its pyrimidine scaffold is a common feature in many biologically active compounds, mimicking the structure of purines found in DNA and RNA. This allows molecules derived from it to interact with biological targets such as protein kinases. The chloro-substituent at the 2-position is susceptible to nucleophilic displacement, providing a primary site for molecular elaboration, while the amino group at the 5-position can be involved in further cyclization or substitution reactions.

Chemical Properties:

-

Molecular Formula: C₅H₆ClN₃[2]

-

Molecular Weight: 143.57 g/mol [2]

-

Appearance: Typically a solid at room temperature.

-

Storage: Recommended storage at 2-8°C.[1]

Applications in the Synthesis of Kinase Inhibitors

The pyrimidine core is a well-established scaffold for the development of ATP-competitive kinase inhibitors.[3] this compound serves as a starting material for several classes of these targeted therapeutics.

Akt (Protein Kinase B) Inhibitors

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer.[4] Inhibitors of Akt are therefore a major focus of cancer drug discovery. AZD5363 (Capivasertib), a potent pan-Akt inhibitor, is a prominent example of a drug whose synthesis can utilize a substituted pyrimidine scaffold.[5][6] While the direct synthesis of AZD5363 often starts from a pyrrolopyrimidine, the strategic use of intermediates like this compound is a common approach for building the core structures of similar Akt inhibitors.[7]

The general synthetic strategy involves the displacement of the chloride with a suitable nucleophile, followed by further modifications.

Dual Src/Abl Kinase Inhibitors

The Src and Bcr-Abl kinases are crucial drivers in certain leukemias, such as Chronic Myelogenous Leukemia (CML).[8] Inhibitors targeting these kinases have revolutionized treatment. The synthesis of Dasatinib (BMS-354825), a dual Src/Abl inhibitor, involves a key reaction with a substituted chloropyrimidine.[9] While the reported synthesis of Dasatinib itself uses a structural isomer (4-amino-6-chloro-2-methylpyrimidine), the reaction chemistry highlights a principal application for this compound in synthesizing analogous kinase inhibitors. The core strategy involves a nucleophilic aromatic substitution reaction to link the pyrimidine to a thiazole carboxamide moiety.[9]

Applications in Agrochemicals

Beyond pharmaceuticals, this compound serves as a building block in the agrochemical industry.[1] Its structural motifs are incorporated into molecules designed as herbicides and fungicides. The pyrimidine ring system is known to enhance the biological activity of these compounds, and the specific substitution pattern of this intermediate allows for the creation of a diverse library of potential agrochemicals.

Experimental Protocols & Data

The following section details a representative synthetic protocol involving this compound.

General Workflow for Kinase Inhibitor Synthesis

The synthetic route to pyrimidine-based kinase inhibitors often follows a convergent approach where the core pyrimidine is first functionalized and then coupled with other heterocyclic systems.

Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine, a common first step in the synthesis of many kinase inhibitors.

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-